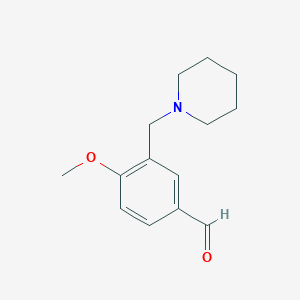

4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde

Description

4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 4-position and a piperidin-1-ylmethyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₄H₁₇NO₂, with a molecular weight of 231.29 g/mol.

The compound is primarily utilized as an intermediate in organic synthesis, particularly for developing bioactive molecules or ligands in coordination chemistry.

Properties

IUPAC Name |

4-methoxy-3-(piperidin-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14-6-5-12(11-16)9-13(14)10-15-7-3-2-4-8-15/h5-6,9,11H,2-4,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYIPSUCUPAHRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid.

Reduction: 4-Methoxy-3-(piperidin-1-ylmethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

- As a Building Block: 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde can be used as an intermediate in the synthesis of various compounds. The presence of the piperidine moiety and methoxy group allows for further chemical modifications and functionalization.

- Inhibitory Activity Studies: Derivatives and compounds similar to this compound have been assessed for their inhibitory activity against enzymes like dihydrofolate reductase (DHFR) . These studies often involve in vitro biochemical assays and in silico molecular docking analyses to evaluate the inhibitory potential of the compounds .

- Choline Transporter Inhibitors: This compound is used in the synthesis and structure-activity relationship (SAR) studies of 4-methoxy-3-(piperidin-4-yl) benzamides . These benzamides have been identified as potent and selective inhibitors of the choline transporter (CHT) .

- Molecular Docking Studies: The piperidine ring in similar compounds can form stable hydrophobic interactions with amino acid residues, as observed in molecular docking studies . These interactions are crucial for understanding the binding affinity and activity of the compounds .

- Reaction studies: 4-Methoxy-3-(piperidin-1-yl)methylbenzaldehyde undergoes condensation reactions with hydroxylamine hydrochloride.

Data Table: Similar Compounds and Their Applications

| Compound | Structure Features | Applications |

|---|---|---|

| 4-Propoxybenzaldehyde | Lacks the pyrrolidine ring | Less versatile in biological applications |

| 3-Pyrrolidin-1-ylmethyl-benzaldehyde | Contains a pyrrolidine ring but no propoxy group | Different substitution patterns affecting activity |

| This compound | Contains a piperidine instead of pyrrolidine | Different pharmacological properties |

| 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde | Similar pyrrolidine structure | Variation in functional groups affecting reactivity |

| N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine | Hydroxylamine functional group with a substituted phenyl ring | It may exhibit various biological activities and is used as pharmacological agents. It can be used in condensation reactions. |

Case Studies

- Inhibition of Dihydrofolate Reductase (DHFR): A study explored a series of 4-piperidine-based thiosemicarbazones for their inhibitory activity against DHFR, an enzyme crucial in folate metabolism . The study combined in vitro biochemical assays with in silico molecular docking analysis . The findings contributed to the development of novel therapeutics targeting DHFR-associated diseases .

- Inhibitors of the Choline Transporter (CHT): Research on 4-methoxy-3-(piperidin-4-yl) benzamides identified them as potent and selective inhibitors of CHT . Further studies characterized these compounds in selectivity, in vitro, and in vivo DMPK studies .

- Anti-Cervical Cancer and Reversal of Tumor Metastasis: Molecular docking studies found that a 4-methyl piperidine ring could form stable hydrophobic interactions with amino acid residues, suggesting potential applications in anti-cancer research .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The following table compares 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde with key analogues, highlighting structural variations, synthesis routes, and applications:

Physicochemical Properties

- Melting points : The prenyl-substituted chalcone melts at 120–122°C , while the nitrobenzyloxy derivative forms stable crystals suitable for structural analysis .

- Solubility : Piperidine and morpholine derivatives (e.g., 4-methoxy-3-(3-morpholinpropoxy)benzaldehyde) likely exhibit improved water solubility due to their basic nitrogen atoms .

Biological Activity

4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde (CAS No. 128501-83-7) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a methoxy group and a piperidinylmethyl substituent attached to a benzaldehyde moiety. Its chemical structure can be represented as follows:

This structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Antibacterial Activity

Studies have indicated that derivatives of benzaldehyde, including this compound, exhibit significant antibacterial properties. The minimum inhibitory concentration (MIC) values for related compounds have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| 2,6-Dipiperidino-1,4-dibromobenzene | 0.0039 - 0.025 | S. aureus, E. coli |

| 3-(3-Hydroxy-4-methoxyphenyl)acrylamide | TBD | E. coli |

The antibacterial mechanism may involve the regulation of gene expression related to metabolic pathways in bacteria, leading to inhibited growth and cell death .

Antifungal Activity

In addition to antibacterial effects, compounds similar to this compound have demonstrated antifungal activity. For instance, studies on piperidine derivatives have shown their potential against various fungal strains.

Table 2: Antifungal Activity of Piperidine Derivatives

| Compound | MIC (mg/mL) | Target Fungi |

|---|---|---|

| Piperidine Derivative A | TBD | Candida albicans |

| Piperidine Derivative B | TBD | Aspergillus niger |

These findings suggest that the piperidine moiety may enhance the antifungal activity through specific interactions with fungal cell membranes or metabolic pathways .

Anticancer Properties

The anticancer potential of benzaldehyde derivatives has been explored in several studies. The ability of these compounds to inhibit cell proliferation in cancer cell lines has been documented.

Case Study: Anticancer Activity

In a study involving human pancreatic cancer cells (Patu8988), treatment with related benzaldehyde derivatives resulted in significant inhibition of cell growth and induced apoptosis. The effective concentration leading to a notable decrease in viability was identified through MTT assays.

Table 3: Anticancer Activity in Cell Lines

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| Patu8988 | Benzaldehyde Derivative X | TBD |

| SGC7901 | Benzaldehyde Derivative Y | TBD |

| SMMC7721 | Benzaldehyde Derivative Z | TBD |

The biological activity of this compound is hypothesized to involve interaction with specific enzymes and receptors, modulating their activity. This modulation can lead to alterations in cellular signaling pathways, affecting processes such as apoptosis and metabolic regulation .

Q & A

Q. Advanced Research Focus

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. The aldehyde group is typically reactive, but steric hindrance from the piperidinylmethyl group may slow nucleophilic attack .

- Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DCM) on reaction pathways. Piperidine’s conformational flexibility influences transition-state stability .

- Docking Studies : For drug design, dock the compound into target proteins (e.g., kinases) using software like AutoDock Vina, leveraging structural data from related triazolopyridine derivatives .

How do reaction conditions influence the stereochemistry of piperidine-containing intermediates?

Q. Advanced Research Focus

- Chiral Catalysts : Use (-)-sparteine or BINOL derivatives to induce enantioselectivity during piperidine ring formation, critical for pharmacological specificity .

- Temperature Effects : Low temperatures favor axial conformers of piperidine, while higher temperatures promote equatorial forms, altering reaction outcomes .

- Solid-State NMR : Monitor crystal packing effects on stereochemistry, as seen in trans-4-phenylpiperidine analogs .

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

- PPE : Use nitrile gloves, lab coats, and goggles to avoid dermal contact. The compound may cause irritation similar to 2-methoxy-N-(piperidine-4-yl)benzamide hydrochloride .

- Ventilation : Work in a fume hood due to potential volatility of aldehyde groups .

- First Aid : For accidental exposure, rinse with water (15 mins) and consult safety data sheets (SDS) for piperidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.